
Triethylphosphine oxide
Overview
Description
Triethylphosphine oxide (Et₃P=O) is an organophosphorus compound characterized by a central phosphorus atom bonded to three ethyl groups and one oxygen atom. It is widely utilized in organic synthesis, catalysis, and materials science due to its Lewis basicity and ability to stabilize metal complexes . Et₃P=O is also a critical metabolite of gold-based pharmaceuticals like auranofin, where its generation via serum albumin interaction influences drug activity . Its physicochemical properties, such as a moderate Tolmann cone angle (≈132°) and high basicity, make it a versatile ligand and catalyst in coordination chemistry .
Preparation Methods
Triethylphosphine oxide can be synthesized through various methods. One common synthetic route involves the oxidation of triethylphosphine using oxygen or other oxidizing agents. For example, triethylphosphine reacts with oxygen to form this compound :
(C₂H₅)₃P + O₂ → (C₂H₅)₃PO
In industrial settings, this compound can be produced by treating triethylphosphine with oxidizing agents such as hydrogen peroxide or nitric acid under controlled conditions .
Chemical Reactions Analysis
Triethylphosphine oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Triethylphosphine can be oxidized to this compound using oxygen or other oxidizing agents.
Reduction: this compound can be reduced back to triethylphosphine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles to form various derivatives.
Common reagents used in these reactions include oxygen, hydrogen peroxide, nitric acid, and lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Characterization of Acidity
TEPO serves as an effective probe molecule for characterizing the acidity of both solid and liquid systems. The chemical shifts observed in NMR spectroscopy provide insights into the strength and type of acidic sites present.
Solid Catalysts
Research has demonstrated that TEPO can be used to evaluate the acidity of solid catalysts through solid-state NMR. For instance, studies involving sulfonic acid-functionalized materials have shown varying TEPO/sulfonic sites molar ratios, indicating differences in acid strength across different materials.
Material Type | TEPO/Sulfonic Sites Ratio | Observations |
---|---|---|
SBA15–SO₃H | 0.33–1.96 | Moderate acidity |
Carbon–Silica Composites | 0.40–11.18 | High variability in acid strength |
Mesoporous Organosilicas | 1.34–5.96 | Significant acid site interaction |
Sulfonated Graphene Oxide | 1.04–7.99 | Enhanced catalytic performance |
The variation in chemical shift correlates with the acid strength, allowing for a nuanced understanding of catalyst behavior under different conditions .
Liquid Systems
In liquid systems, TEPO has been employed to study interactions with Brønsted acids, revealing the formation of both 1:1 and 2:1 species based on molar ratios. The NMR method allows for precise determination of acid strengths, which is crucial for applications in organic synthesis and reaction optimization .
Catalysis
TEPO is utilized in catalytic processes, particularly in the synthesis of organophosphorus compounds and other organic transformations. Its role as a ligand facilitates various reactions due to its ability to stabilize transition states.
Organophosphorus Synthesis
A notable application involves the conversion of triphenylphosphine oxide to organophosphorus compounds using metallic sodium in THF. This reaction showcases TEPO's potential to participate actively in synthetic pathways while also serving as a reagent for generating new phosphorus species .
Environmental and Biological Applications
TEPO has been explored for its potential applications in environmental chemistry and toxicology studies.
Toxicological Studies
TEPO has been employed in assessing the reactivity and toxicity of gallium complexes, particularly through methods like the Gutmann-Beckett approach. This application highlights its utility in understanding metal ion behavior in biological systems and their potential therapeutic effects against infections .
Insights from Recent Research
Recent studies have provided new insights into the interactions between TEPO and various substrates:
- Chemical Exchange Dynamics : Investigations have shown that TEPO can exhibit different chemical environments depending on its adsorption state on surfaces like silica, which affects its chemical shift during NMR analysis .
- Proton Transfer Mechanisms : Research indicates that stronger acids can lead to complete proton transfer to TEPO, forming ion pairs that significantly alter its electronic environment and reactivity .
Mechanism of Action
The mechanism of action of triethylphosphine oxide involves its ability to act as a Lewis base, forming complexes with Lewis acids. The phosphorus atom in this compound has a lone pair of electrons that can interact with electrophilic species, making it a useful probe for studying the electrophilic properties of solvents and catalysts .
Comparison with Similar Compounds
Triphenylphosphine Oxide (Ph₃P=O)
- Steric and Electronic Properties : Ph₃P=O has a larger Tolmann cone angle (145°) and lower basicity compared to Et₃P=O, limiting its utility in sterically demanding reactions. The phenyl groups create significant steric hindrance, reducing its ability to coordinate with metals in constrained environments .
- Applications : Ph₃P=O is often used as a stabilizer in polymers and as a flame retardant, whereas Et₃P=O is preferred in catalysis and pharmaceuticals due to its higher solubility and reactivity .
Trivinylphosphine Oxide
- Reactivity: Trivinylphosphine oxide exhibits unique polymerization capabilities, forming cross-linked polymers under thermal or photochemical conditions. In contrast, Et₃P=O is non-polymerizable and serves primarily as a ligand or catalyst .
- Thermal Stability : The vinyl groups in trivinylphosphine oxide introduce instability at high temperatures, whereas Et₃P=O remains stable up to 200°C, making it suitable for high-temperature reactions .
Methyldiphenylphosphine Oxide (MePh₂P=O)
- Spectroscopic Properties : In NMR studies, MePh₂P=O shows distinct ³¹P chemical shifts (δ ≈ 28 ppm) compared to Et₃P=O (δ ≈ 41 ppm in CDCl₃), reflecting differences in electron-withdrawing effects of substituents .
- Applications : MePh₂P=O is used as a model compound for nerve agent simulations, while Et₃P=O’s simpler structure aids in mechanistic studies of Lewis acid-base interactions .
Auranofin and Its Metabolites
- Metabolic Pathway: Auranofin, a gold(I) anti-rheumatic drug, releases Et₃P=O upon reaction with serum albumin.
- Bioactivity: Et₃P=O’s rapid formation in vivo correlates with auranofin’s efficacy, highlighting its unique role in drug metabolism compared to bulkier phosphine oxides .
Phosphine Oxides in Lewis Acidity Probes
- Gutmann-Beckett Method : Et₃P=O is the standard probe for quantifying Lewis acidity via ³¹P NMR shifts. For example, it forms 2:1 adducts with Brønsted acids (δ = 41–86 ppm), whereas Ph₃P=O is less sensitive due to weaker electron-donating groups .
Data Tables
Table 1: Physicochemical Properties of Selected Phosphine Oxides
Compound | Tolmann Cone Angle (°) | Basicity (pKₐ) | ³¹P NMR Shift (δ, ppm) | Thermal Stability (°C) |
---|---|---|---|---|
Triethylphosphine oxide | 132 | 8.2 | 41–86 (acid-dependent) | ≤200 |
Triphenylphosphine oxide | 145 | 6.5 | 28–32 | ≤180 |
Trivinylphosphine oxide | N/A | 7.8 | 35–40 | ≤150 |
Key Research Findings
- Biological Relevance: Et₃P=O’s generation from auranofin occurs via serum albumin-mediated oxidation, a pathway absent in other phosphine oxides .
- Spectroscopic Utility : Et₃P=O’s ³¹P NMR sensitivity enables precise quantification of Lewis acidity, outperforming Ph₃P=O in Gutmann-Beckett analyses .
- Market Trends : The Et₃P=O market is projected to grow at 7.7% CAGR (2025–2032), driven by pharmaceutical demand, whereas Ph₃P=O growth is stagnant due to environmental concerns .
Biological Activity
Triethylphosphine oxide (TEPO) is an organophosphorus compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article synthesizes current research findings on the biological effects of TEPO, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound has the chemical formula and is characterized by a phosphorus atom bonded to three ethyl groups and one oxygen atom. This structure allows TEPO to engage in various biochemical interactions, particularly through hydrogen bonding due to the presence of the oxygen atom.
Mechanisms of Biological Activity
-
Anticancer Properties :
TEPO has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit cancer cell proliferation through several mechanisms:- Cell Cycle Arrest : TEPO induces cell cycle arrest in the S phase, leading to reduced cell viability in various cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) cells .
- Apoptosis Induction : The compound promotes apoptosis, as evidenced by an increase in sub-G1 phase cells during flow cytometry analysis, indicating cell death .
-
Reactive Oxygen Species (ROS) Production :
TEPO has been found to increase ROS levels within cells, which can lead to oxidative stress and subsequent cellular damage in cancerous cells. This mechanism is critical for its anticancer activity . -
Antibacterial Activity :
Research indicates that TEPO exhibits antibacterial properties at higher concentrations, with a minimum inhibitory concentration (MIC) of 100 µM against certain bacterial strains. This suggests potential applications in treating infections alongside cancer therapy .
Table 1: Summary of Biological Activities of this compound
Case Study: Mechanistic Evaluations
A study explored the formation of this compound from auranofin, a gold(I)-based complex under clinical trials for anticancer applications. The study utilized oxygen-17 NMR tracer techniques to investigate the interactions between TEPO and bovine serum albumin, highlighting its role in drug metabolism and efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for producing high-purity triethylphosphine oxide, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via oxidation of triethylphosphine using agents like mercuric oxide (HgO) or nitric acid (HNO₃). For example, HgO reacts with triethylphosphine in a controlled exothermic reaction, yielding the oxide with minimal byproducts. Reaction temperature (20–25°C) and stoichiometric ratios (1:1 HgO:P(C₂H₅)₃) are critical to avoid over-oxidation or residual starting material . Post-synthesis purification involves recrystallization from non-polar solvents (e.g., hexane) or vacuum distillation to achieve >98% purity.
Q. How is ³¹P NMR spectroscopy employed to characterize this compound’s interactions with Lewis acids?
³¹P NMR chemical shifts are highly sensitive to electronic environments. When this compound binds to Lewis acids (e.g., Brønsted acids), the phosphorus nucleus becomes deshielded, causing upfield or downfield shifts. For example, in CDCl₃, the ³¹P signal shifts from ~40 ppm (free oxide) to 15–25 ppm upon 1:1 complexation with carboxylic acids. Titration experiments with incremental acid additions allow determination of binding constants (K) and stoichiometry (e.g., 1:1 vs. 2:1 adducts) .
Q. What spectroscopic methods are optimal for confirming this compound’s structural integrity post-synthesis?
- IR spectroscopy : The P=O stretching vibration appears at 1150–1200 cm⁻¹. Shifts to lower frequencies (e.g., 1100 cm⁻¹) indicate hydrogen bonding or coordination to metals .
- Mass spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]⁺ at m/z 139.1 (C₆H₁₅OP⁺). Fragmentation patterns confirm substituent integrity .
- Elemental analysis : Theoretical C (51.8%), H (10.9%), P (17.8%) vs. experimental values validate purity .
Advanced Research Questions
Q. How can contradictory data on this compound’s acid-complex stoichiometry be resolved?
Discrepancies in reported 1:1 vs. 2:1 adducts arise from solvent polarity and acid strength. In low-polarity solvents (e.g., CCl₄), 2:1 (acid:oxide) species dominate due to cooperative hydrogen bonding, whereas polar solvents (e.g., DMSO) favor 1:1 complexes. Use Job’s plot analysis with ³¹P NMR or isothermal titration calorimetry (ITC) to distinguish stoichiometry under controlled conditions .
Q. What computational methods elucidate this compound’s role in modulating Lewis acidity scales?
Density functional theory (DFT) calculates the oxide’s binding energy (ΔE) with reference acids (e.g., BF₃, AlCl₃) to correlate with empirical acceptor numbers (AN). Basis sets like def2-TZVP and solvation models (e.g., COSMO) improve accuracy. Compare computed ³¹P NMR shifts (GIAO method) with experimental data to validate electronic structure models .
Q. How does this compound function as a crystallizing agent in coordination chemistry?
The oxide’s P=O group coordinates to hard metal centers (e.g., Zr⁴+, La³+), forming stable complexes that precipitate from solution. For example, in Zr-H systems, it chemisorbs via P=O→Zr interactions, as confirmed by ³¹P CP-MAS NMR (δ = −40 ppm for bound oxide). This property is exploited to crystallize metal-organic frameworks (MOFs) .
Q. What advanced techniques probe hydrogen-bonding dynamics between this compound and phenolic compounds?
- Variable-temperature NMR : Monitor line broadening at 233–298 K to assess hydrogen bond strength (ΔH) and exchange rates .
- FTIR difference spectroscopy : Resolve shifts in P=O (1150–1200 cm⁻¹) and O-H (3200–3600 cm⁻¹) bands to map interaction geometries .
- X-ray crystallography : Resolve H-bond distances (e.g., 1.8–2.2 Å for O-H···O=P) in co-crystals with substituted phenols .
Q. Methodological Considerations Table
Properties
IUPAC Name |
1-diethylphosphorylethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15OP/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSWXNPRLJLCDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208407 | |
Record name | Phosphine oxide, triethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597-50-2 | |
Record name | Triethylphosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=597-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethylphosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triethylphosphine oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phosphine oxide, triethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethylphosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
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Record name | TRIETHYLPHOSPHINE OXIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL8T8KF7P | |
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